N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-24-19-14-17(21(26)23-15-16-8-4-2-5-9-16)11-12-18(19)22(27)25-13-7-3-6-10-20(24)25/h2,4-5,8-9,11-12,14,20H,3,6-7,10,13,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFHZKZWAHFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylamine derivative with a suitable quinazoline precursor can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for commercial production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to the formation of reduced quinazoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Antibacterial Activity : The compound has shown promising results against various bacterial strains. In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 11 to 46 µg/mL .
| Compound Code | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6b | E. coli | 21.82 |
| 7k | S. aureus | 11 |
The presence of specific substituents on the phenyl ring significantly influenced the antibacterial activity, with electron-withdrawing groups enhancing potency .
Antimycobacterial Activity
The compound also demonstrated activity against Mycobacterium tuberculosis (MTB). Compounds with dichloro substitutions showed MIC values as low as 11 µM against both sensitive and resistant strains of MTB . This highlights its potential as a lead compound in anti-tubercular drug development.
Therapeutic Implications
Given its antimicrobial properties, this compound could play a significant role in developing new antibiotics to combat drug-resistant bacterial infections. Its structural diversity allows for modifications that can enhance efficacy and reduce toxicity.
Case Studies and Research Findings
Several case studies have explored the synthesis and biological evaluation of this compound:
- A study focused on synthesizing various derivatives and evaluating their antimicrobial activities found that modifications at the benzyl position could significantly alter potency .
- Another research effort utilized high-throughput screening methods to assess the compound's activity against a panel of pathogens .
Mechanism of Action
The mechanism of action of N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Carboxamide Derivatives
The target compound shares a core azepinoquinazoline framework with analogs differing in the carboxamide substituent. Key examples include:
Table 1: Substituent Effects on Physicochemical Properties
Core Heterocyclic Comparisons
Azepinoquinazoline vs. Pyrazoloquinazoline
The target compound’s azepinoquinazoline core differs from pyrazoloquinazoline derivatives (e.g., 4,5-dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid).
Benzooxadiazole Derivatives
Compounds like benzo[c][1,2,5]oxadiazole-5-carboxamide () share a carboxamide group but lack the fused azepinoquinazoline system. Their smaller heterocyclic cores may reduce metabolic stability compared to the target compound .
Biological Activity
N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (CAS Number: 1775357-93-1) is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties based on diverse research findings.
The compound's structure and molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2 |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 1775357-93-1 |
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to N-benzyl-5-methyl-12-oxo have significant antitumor activity. For instance, the evaluation of various synthesized compounds revealed that certain derivatives exhibited high potential to inhibit cell proliferation in human lung cancer cell lines.
Case Study: Antitumor Efficacy
A study published in Pharmaceuticals assessed the cytotoxic effects of several compounds against three human lung cancer cell lines: A549, HCC827, and NCI-H358. The findings indicated that compounds with structural similarities to N-benzyl derivatives showed promising results:
- IC50 Values :
- A549: 2.12 ± 0.21 μM
- HCC827: 5.13 ± 0.97 μM
- NCI-H358: 0.85 ± 0.05 μM
These values suggest that the compound could effectively inhibit tumor growth while maintaining lower toxicity levels towards normal cells .
Antimicrobial Activity
In addition to antitumor properties, N-benzyl-5-methyl-12-oxo has been investigated for its antimicrobial effects. Various studies have tested its efficacy against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
The compound was subjected to Broth microdilution testing according to CLSI guidelines against pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated:
- Significant antibacterial activity against both bacterial strains.
- Efficacy against eukaryotic model organisms like Saccharomyces cerevisiae, indicating broader antimicrobial potential.
The mechanism by which N-benzyl-5-methyl-12-oxo exerts its biological effects appears to involve interaction with DNA. Compounds similar to it have shown a tendency to bind within the minor groove of AT-DNA, affecting gene expression and cell proliferation.
Q & A
Q. What are the key synthetic strategies for constructing the azepino[2,1-b]quinazoline core in this compound?
The azepinoquinazoline scaffold can be synthesized via cyclocondensation reactions using anthranilic acid derivatives and thiouracil intermediates under basic conditions. For example, refluxing thiouracil derivatives with anthranilic acid in sodium ethoxide/ethanol (12 h) followed by acidification yields fused quinazoline systems. This method ensures regioselectivity and avoids side reactions from competing nucleophilic sites . Characterization via -NMR and IR confirms ring closure, with diagnostic peaks for NH (3,200–3,400 cm) and carbonyl groups (1,710–1,720 cm) .
Q. How can the stereochemistry of the octahydroazepine ring be confirmed experimentally?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities in polycyclic systems. For preliminary analysis, -NMR coupling constants (-values) between protons on adjacent carbons (e.g., H-5a and H-6) provide insights into axial/equatorial configurations. NOESY experiments further clarify spatial proximity of substituents, such as the benzyl group at position 3 and the methyl group at position 5 .
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. For high-purity isolates (>95%), recrystallization from dimethylformamide (DMF)/water mixtures is recommended, as demonstrated for structurally similar quinazoline derivatives . Post-purification analysis via UPLC/MS ensures monodispersity and validates molecular weight .
Advanced Research Questions
Q. How can conflicting NMR data for the 5-methyl and 12-oxo groups be resolved?
Contradictory -NMR signals (e.g., unexpected splitting or integration ratios) may arise from dynamic rotational isomerism in the octahydroazepine ring. Variable-temperature NMR (VT-NMR) experiments (25–80°C) can identify coalescence temperatures, confirming conformational exchange. Additionally, -NMR DEPT-135 distinguishes quaternary carbons (e.g., C-12 oxo group at δ 165–175 ppm) from methylenes .
Q. What catalytic systems improve yields in the benzylation step at position 3?
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency between the quinazoline precursor and benzyl halides. Optimization in dichloromethane/water biphasic systems at 40°C achieves >80% yield by minimizing hydrolysis of reactive intermediates. Kinetic studies via in situ IR monitoring can identify rate-limiting steps .
Q. How do electronic effects of the benzyl substituent influence the compound’s reactivity in further functionalization?
Electron-donating groups (e.g., para-methoxybenzyl) increase nucleophilicity at the carboxamide nitrogen, facilitating alkylation or acylation. Conversely, electron-withdrawing groups (e.g., nitrobenzyl) stabilize the amide resonance, reducing reactivity. Hammett linear free-energy relationships (LFERs) using substituted benzyl analogs quantify these effects .
Q. What computational methods validate the proposed reaction mechanism for ring expansion?
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model transition states during azepine ring formation. Key parameters include bond dissociation energies (BDEs) for C–N cleavage and activation barriers for cyclization. Comparative analysis of Gibbs free energy profiles identifies thermodynamically favored pathways .
Methodological Notes
- Contradiction Management : Cross-validate spectral data with high-resolution mass spectrometry (HRMS) to rule out isobaric impurities .
- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) can enforce enantioselectivity during azepine ring formation .
- Scale-Up Considerations : Replace reflux with microwave-assisted synthesis (100–150°C, 30 min) to reduce reaction times and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
